molecular formula C9H18S B13180690 3-(Propan-2-yl)cyclohexane-1-thiol

3-(Propan-2-yl)cyclohexane-1-thiol

Cat. No.: B13180690
M. Wt: 158.31 g/mol
InChI Key: QPZKBFKNTOOXQX-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclohexane-1-thiol is an alicyclic thiol characterized by a cyclohexane ring substituted with a thiol (-SH) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 2. Its molecular formula is C₉H₁₈S, with a molecular weight of 158.3 g/mol. Thiols are known for their strong odor, nucleophilicity, and ability to form disulfide bonds. This compound’s steric and electronic properties are influenced by the bulky isopropyl substituent, which may impact its reactivity and physical characteristics, such as boiling point and solubility in polar solvents.

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

3-propan-2-ylcyclohexane-1-thiol

InChI

InChI=1S/C9H18S/c1-7(2)8-4-3-5-9(10)6-8/h7-10H,3-6H2,1-2H3

InChI Key

QPZKBFKNTOOXQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclohexane-1-thiol typically involves the thiolation of a cyclohexane derivative. One common method is the reaction of 3-(Propan-2-yl)cyclohexanol with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction proceeds through the formation of a thiol intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 3-(Propan-2-yl)cyclohexane-1-thiol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes steps such as the preparation of the starting material, thiolation reaction, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)cyclohexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Research Implications

  • Characterization Methods : Tools like GC/MS-MS (used in BPA degradation studies ) and wavefunction analysis (via Multiwfn ) could elucidate electronic properties and reaction pathways.
  • Environmental Relevance: Thiols and their oxidized products (disulfides) may exhibit distinct environmental persistence compared to aromatic analogues like 4-isopropenylphenol .

Biological Activity

3-(Propan-2-yl)cyclohexane-1-thiol, also known as isopropyl cyclohexanethiol, is a sulfur-containing organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H18S
  • Molecular Weight : 174.31 g/mol
  • IUPAC Name : 3-(Propan-2-yl)cyclohexane-1-thiol
  • CAS Number : [not specified in search results]

3-(Propan-2-yl)cyclohexane-1-thiol exhibits biological activity primarily through its interaction with various biochemical pathways. The thiol group (-SH) in the compound allows it to participate in redox reactions and interact with reactive oxygen species (ROS), potentially influencing oxidative stress pathways. Additionally, thiols can modulate enzyme activities by acting as reducing agents or through the formation of mixed disulfides.

Antioxidant Activity

Research indicates that thiol compounds can exhibit significant antioxidant properties. The presence of the thiol group in 3-(Propan-2-yl)cyclohexane-1-thiol suggests it may scavenge free radicals and reduce oxidative damage in cells. This property is crucial for protecting cells from oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that thiol-containing compounds may exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes. Future research could elucidate the specific antimicrobial spectrum and effectiveness of 3-(Propan-2-yl)cyclohexane-1-thiol.

Case Studies and Experimental Data

While specific case studies on 3-(Propan-2-yl)cyclohexane-1-thiol are scarce, related compounds have been studied extensively:

Compound Biological Activity Study Reference
Isopropyl thioetherAntioxidant and anti-inflammatory
CyclohexanethiolAntimicrobial effects against bacteria
Various thiolsModulation of oxidative stress markers

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